molecular formula C11H22N2O2 B1481790 2-Amino-1-(4-hydroxy-3-isobutylpiperidin-1-yl)ethan-1-one CAS No. 2092485-66-8

2-Amino-1-(4-hydroxy-3-isobutylpiperidin-1-yl)ethan-1-one

Cat. No. B1481790
CAS RN: 2092485-66-8
M. Wt: 214.3 g/mol
InChI Key: UDKJUQMRIYUWHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “2-Amino-1-(4-hydroxy-3-isobutylpiperidin-1-yl)ethan-1-one” has been studied extensively. For instance, an efficient route to 2-amino-1,4-dihydropyrimidines using ultrasound irradiation as the energy source was developed .


Molecular Structure Analysis

The molecular structure of “2-Amino-1-(4-hydroxy-3-isobutylpiperidin-1-yl)ethan-1-one” is unique and allows for a wide range of applications, including drug development and synthesis of novel materials.

Scientific Research Applications

Synthesis and Characterization

The compound has been involved in the synthesis of various heterocyclic compounds, showcasing its utility in organic chemistry. For instance, it has been used in the synthesis of 2-hydroxy-1-aryl-2-(indol-3-yl)ethan-1-ones and their isomerization, as demonstrated by Shtamburg et al. (2018). This process involves heating in the presence of triethylamine or at room temperature with EtONa, highlighting the compound's reactivity and potential for creating structurally diverse molecules (Shtamburg, Shtamburg, Anishchenko, Mazepa, Kravchenko, & Shishkina, 2018).

Enzyme Inhibitory Activities

Another research avenue explores the enzyme inhibitory activities of pyrazole-based heterocyclic compounds derived from similar structures. Harit et al. (2012) synthesized compounds like N,N-bis(3,5-dimethylpyrazol-1-ylmethyl)-1-hydroxy-2-aminoethane, which were tested for their inhibitory activities against various enzymes, such as urease and butyrylcholinesterase. These compounds, due to their structural similarities, indicate the potential pharmacological applications of "2-Amino-1-(4-hydroxy-3-isobutylpiperidin-1-yl)ethan-1-one" in developing enzyme inhibitors (Harit, Malek, Bali, Khan, Dalvandi, Marasini, Noreen, Malik, Khan, & Choudhary, 2012).

Pharmaceutical Applications

Additionally, the compound's derivatives have been explored for their pharmaceutical applications, particularly in the synthesis of potential drug candidates. For example, the synthesis and characterization of novel Schiff base ligands derived from similar compounds and their complexes with metals such as Cu(II) and Fe(II) have been investigated for their DNA binding properties and potential as drug candidates, as studied by Kurt et al. (2020) (Kurt, Temel, Atlan, & Kaya, 2020).

Chemical Modification and Functionalization

The compound also serves as a building block for further chemical modifications and functionalization, leading to materials with enhanced properties. Aly and El-Mohdy (2015) modified radiation-induced polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including compounds structurally related to "2-Amino-1-(4-hydroxy-3-isobutylpiperidin-1-yl)ethan-1-one," to form amine-treated polymers with potential medical applications (Aly & El-Mohdy, 2015).

Future Directions

The future directions in the research of “2-Amino-1-(4-hydroxy-3-isobutylpiperidin-1-yl)ethan-1-one” and similar compounds involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry .

properties

IUPAC Name

2-amino-1-[4-hydroxy-3-(2-methylpropyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8(2)5-9-7-13(11(15)6-12)4-3-10(9)14/h8-10,14H,3-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKJUQMRIYUWHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN(CCC1O)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-hydroxy-3-isobutylpiperidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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